molecular formula C12H13NO2 B1202316 1H-Indol-3-yl butyrate CAS No. 4346-15-0

1H-Indol-3-yl butyrate

Cat. No.: B1202316
CAS No.: 4346-15-0
M. Wt: 203.24 g/mol
InChI Key: DPUSLOQBAPOARC-UHFFFAOYSA-N
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Description

1H-Indol-3-yl butyrate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

1H-Indol-3-yl butyrate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to inhibit viral activity . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . The specific molecular and cellular effects of this compound’s action are subjects of ongoing research.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plant tissue culture, indole-3-butyric acid, an indole derivative, is used to initiate root formation in vitro . The efficacy of this process can be influenced by factors such as the concentration of the compound and the conditions of the culture environment . Similarly, the action of this compound might also be influenced by environmental factors.

Safety and Hazards

1H-Indol-3-yl butyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

1H-Indol-3-yl butyrate plays a crucial role in biochemical reactions, particularly in plant growth and development. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the enzyme indole-3-acetic acid (IAA) oxidase, which converts this compound into indole-3-acetic acid (IAA), another important auxin . This conversion is essential for maintaining auxin homeostasis in plants. Additionally, this compound interacts with transport proteins such as the ATP-binding cassette (ABC) transporters, which facilitate its movement within plant tissues .

Cellular Effects

This compound influences various cellular processes, including cell division, elongation, and differentiation. It promotes root formation by inducing the expression of genes involved in root development and enhancing cell division in the root meristem . This compound also affects cell signaling pathways, such as the auxin signaling pathway, by binding to auxin receptors and activating downstream signaling cascades . Furthermore, this compound modulates cellular metabolism by regulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to indole-3-acetic acid (IAA) through a process similar to β-oxidation of fatty acids . This conversion occurs in the peroxisomes and is catalyzed by enzymes such as IAA oxidase . Once converted to IAA, this compound acts as a storage form of IAA, releasing it when needed for plant growth and development . Additionally, this compound binds to auxin receptors, triggering a signaling cascade that leads to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade when exposed to light and heat . Over time, the degradation products of this compound can affect its efficacy in promoting root formation and growth . Long-term studies have shown that continuous exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its effects vary with different dosages. At low doses, this compound promotes root formation and growth without causing any adverse effects . At high doses, it can exhibit toxic effects, such as inhibition of root growth and development . Threshold effects have been observed, where a certain concentration of this compound is required to achieve optimal root formation .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the auxin biosynthesis pathway. It is converted to indole-3-acetic acid (IAA) through a β-oxidation process in the peroxisomes . This conversion is catalyzed by enzymes such as IAA oxidase . Additionally, this compound interacts with cofactors such as NADPH and FAD, which are essential for its conversion to IAA . This compound also affects metabolic flux by regulating the expression of genes involved in auxin biosynthesis and metabolism .

Transport and Distribution

This compound is transported and distributed within plant cells and tissues through various transporters and binding proteins. The ATP-binding cassette (ABC) transporters play a crucial role in its transport, facilitating its movement from the site of synthesis to the target tissues . Additionally, this compound can bind to specific proteins that help in its localization and accumulation within plant cells . This transport and distribution are essential for maintaining auxin homeostasis and ensuring proper plant growth and development .

Subcellular Localization

The subcellular localization of this compound is primarily in the peroxisomes, where it undergoes conversion to indole-3-acetic acid (IAA) through β-oxidation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the peroxisomes . Additionally, this compound can be localized in other cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on gene expression and cellular responses .

Properties

IUPAC Name

1H-indol-3-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-5-12(14)15-11-8-13-10-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUSLOQBAPOARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195856
Record name Indoxyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4346-15-0
Record name Butanoic acid, 1H-indol-3-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4346-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoxyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoxyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indol-3-yl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOXYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADF524U6R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.